[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 291.02 . It is related to the compound “4-Bromo-1-methyl-1H-pyrazole” which has a molecular weight of 161.00 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
. This gives us some insight into the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can give us some insight. For example, “4-Bromo-1-methyl-1H-pyrazole” has a density of 1.558 g/mL at 25 °C, a boiling point of 185-188 °C/760 mmHg, and a refractive index n20/D of 1.531 .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Techniques
Several studies have focused on novel synthesis techniques for derivatives related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. For instance, a study by Wang et al. (2011) presents a novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation, highlighting the efficiency and environmental friendliness of this method (Wang, Zou, Zhao, & Shi, 2011). Similarly, Ghaedi et al. (2015) report on the facile synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions, showcasing an innovative approach to the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Characterization and Bioactivities
Research by Titi et al. (2020) involves the synthesis, characterization, and bioactivity analysis of pyrazole derivatives. Their findings indicate potential antitumor, antifungal, and antibacterial properties, providing insights into the pharmacophore sites responsible for these activities (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Potential Biological and Chemical Applications
Cytotoxic Activities
Studies have also explored the cytotoxic activities of compounds related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. Deady et al. (2003) discuss the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their tested growth inhibitory properties against various cancer cell lines, highlighting the potential for therapeutic applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Anticancer Agents
Furthermore, the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole by Noolvi et al. (2014) demonstrate the potential of these compounds as antimicrobial and anticancer agents, providing a foundation for future pharmacological research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety and Hazards
The safety data sheet for “4-Bromo-1-methyl-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
- The exact mechanism of action of MFCD31567453 has not been fully established. However, it is believed that an intermediate in the reduction of metronidazole (the parent compound) binds to deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .
- Metronidazole, from which MFCD31567453 is derived, is a nitroimidazole antibiotic with antiparasitic properties. It is commonly used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .
Target of Action
properties
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.2ClH/c1-9-4-3-7-6(8)5-11(2)10-7;;/h5,9H,3-4H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNCYRCWTWGSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NN(C=C1Br)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.